6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
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Overview
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a complex organic compound that features a purine core substituted with a fluorophenyl piperazine and an oxolan-2-yl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with 4-(4-fluorophenyl)piperazine.
Attachment of the Oxolan-2-yl Methyl Group: This step involves the alkylation of the purine derivative with oxolan-2-yl methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, solvent, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is studied for its potential as a ligand in receptor binding studies. It can help elucidate the mechanisms of receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and other bioactive molecules. Its derivatives might find applications in various sectors, including agriculture and materials science.
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine: Similar structure but lacks the oxolan-2-yl methyl group.
6-[4-(4-chlorophenyl)piperazin-1-yl]-9H-purine: Substitutes chlorine for fluorine in the phenyl ring.
9-[(oxolan-2-yl)methyl]-9H-purine: Lacks the piperazine and fluorophenyl groups.
Uniqueness
The uniqueness of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the fluorophenyl piperazine and oxolan-2-yl methyl groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c21-15-3-5-16(6-4-15)25-7-9-26(10-8-25)19-18-20(23-13-22-19)27(14-24-18)12-17-2-1-11-28-17/h3-6,13-14,17H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMWLZCGYRLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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